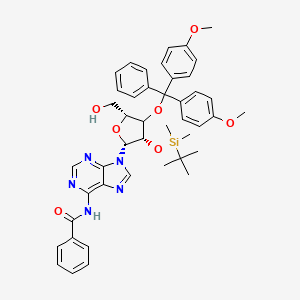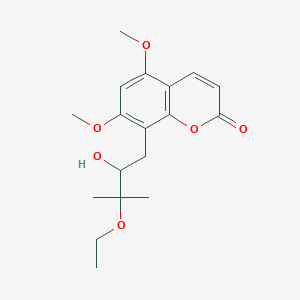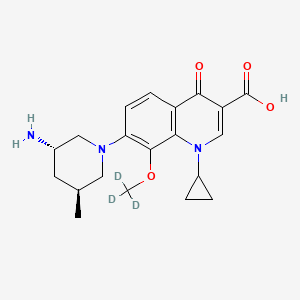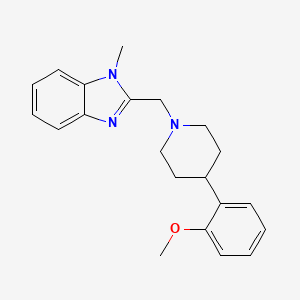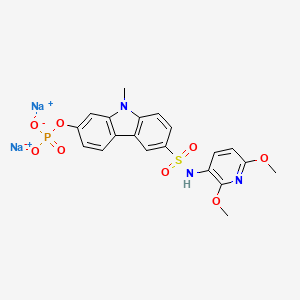![molecular formula C28H38N8O3S B12401479 N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide typically involves multiple steps, including the formation of the thiadiazole ring, the attachment of the pyridazinyl and piperidinyl groups, and the final coupling with the butoxyphenylacetyl moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine. Substitution reactions could result in a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have biological activity, such as binding to specific proteins or enzymes, making it useful for studying biochemical pathways or developing new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mecanismo De Acción
The mechanism of action of N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide depends on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide include other thiadiazole derivatives, pyridazinyl compounds, and piperidinyl derivatives. These compounds may share some structural features or functional groups but differ in their overall structure and properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs, which may confer specific chemical reactivity, biological activity, or physical properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C28H38N8O3S |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C28H38N8O3S/c1-3-5-10-25(37)31-28-35-34-27(40-28)29-21-13-15-36(16-14-21)24-12-11-23(32-33-24)30-26(38)19-20-8-7-9-22(18-20)39-17-6-4-2/h7-9,11-12,18,21H,3-6,10,13-17,19H2,1-2H3,(H,29,34)(H,30,32,38)(H,31,35,37) |
Clave InChI |
DLNIOHJBGKHAOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=NN=C(S1)NC2CCN(CC2)C3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


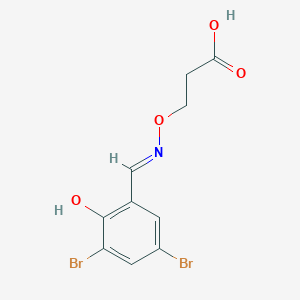

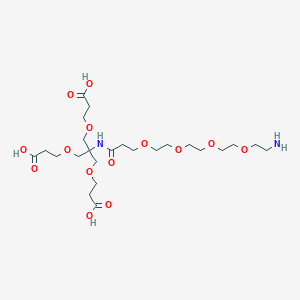



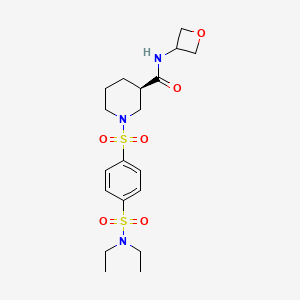
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
